2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorobenzyl and a 4-methoxybenzyl group attached to the oxadiazole ring through a sulfanyl linkage.
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the 4-methoxybenzyl group: This can be done by reacting the intermediate with 4-methoxybenzyl chloride under similar conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole include:
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole: This compound has a similar structure but with a phenyl group instead of a benzyl group.
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-methylbenzyl)-1,3,4-oxadiazole: This compound has a methyl group instead of a methoxy group.
2-[(4-Chlorobenzyl)sulfanyl]-5-(4-nitrobenzyl)-1,3,4-oxadiazole: This compound has a nitro group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H15ClN2O2S |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN2O2S/c1-21-15-8-4-12(5-9-15)10-16-19-20-17(22-16)23-11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3 |
InChI Key |
DOGYWVKRIUAKQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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